[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a triterpenoid compound with the molecular formula C32H54O2 and a molecular weight of 470.77 g/mol . It is a derivative of lanosterol, a key intermediate in the biosynthesis of steroids. This compound is known for its presence in various natural sources, including shea butter and other plant materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves the acetylation of lanosterol. One common method includes the reaction of lanosterol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve the extraction of lanosterol from natural sources followed by chemical modification. The extraction process often includes saponification of plant materials to isolate unsaponifiable matter, which is then subjected to chromatographic techniques to purify lanosterol .
Chemical Reactions Analysis
Types of Reactions: [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride to convert ketone groups to alcohols.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as 7,11-dioxo-5alpha-lanost-8-en-3beta-yl acetate .
Scientific Research Applications
[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid biosynthesis. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar triterpenoids, such as:
Lanosterol: The parent compound from which this compound is derived.
Cycloartenol: A triterpenoid that serves as a precursor in the biosynthesis of plant sterols.
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1180-88-7 |
---|---|
Molecular Formula |
C32H54O2 |
Molecular Weight |
470.782 |
IUPAC Name |
[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h16,21-22,24,26-28H,10-15,17-20H2,1-9H3/t22-,24-,26-,27+,28+,30-,31-,32+/m1/s1 |
InChI Key |
BUEBATVTSJOJKD-ALOSQCKVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Synonyms |
Lanost-9(11)-en-3β-ol acetate |
Origin of Product |
United States |
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